molecular formula C9H13In B14262183 CID 71341983 CAS No. 138214-81-0

CID 71341983

Cat. No.: B14262183
CAS No.: 138214-81-0
M. Wt: 236.02 g/mol
InChI Key: YENYDHNZYFNKOF-UHFFFAOYSA-N
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Description

Indium, [1-(1,1-dimethylethyl)-2,4-cyclopentadien-1-yl] . This compound is a derivative of indium, a post-transition metal, and is characterized by the presence of a cyclopentadienyl ring substituted with a tert-butyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Indium, [1-(1,1-dimethylethyl)-2,4-cyclopentadien-1-yl] typically involves the reaction of indium trichloride with a cyclopentadienyl derivative under inert conditions. The reaction is carried out in an organic solvent such as tetrahydrofuran, and the product is purified by recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products .

Chemical Reactions Analysis

Types of Reactions

Indium, [1-(1,1-dimethylethyl)-2,4-cyclopentadien-1-yl] undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form indium oxides.

    Reduction: Reduction reactions can convert it to lower oxidation states of indium.

    Substitution: The cyclopentadienyl ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Electrophiles like alkyl halides and acyl chlorides are employed under mild conditions.

Major Products Formed

The major products formed from these reactions include indium oxides, reduced indium species, and substituted cyclopentadienyl derivatives .

Scientific Research Applications

Indium, [1-(1,1-dimethylethyl)-2,4-cyclopentadien-1-yl] has several scientific research applications:

Mechanism of Action

The mechanism by which Indium, [1-(1,1-dimethylethyl)-2,4-cyclopentadien-1-yl] exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The cyclopentadienyl ring facilitates binding to these targets, while the indium center participates in redox reactions. These interactions can modulate various biochemical pathways, leading to the desired effects .

Comparison with Similar Compounds

Similar Compounds

    Indium, [1-(1,1-dimethylethyl)-2,4-cyclopentadien-1-yl]-2,4-dimethyl: Similar structure but with additional methyl groups on the cyclopentadienyl ring.

    Indium, [1-(1,1-dimethylethyl)-2,4-cyclopentadien-1-yl]-2,4-diethyl: Similar structure but with ethyl groups instead of methyl groups.

Uniqueness

Indium, [1-(1,1-dimethylethyl)-2,4-cyclopentadien-1-yl] is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties influence its reactivity and applications, making it a valuable compound in various fields .

Properties

CAS No.

138214-81-0

Molecular Formula

C9H13In

Molecular Weight

236.02 g/mol

InChI

InChI=1S/C9H13.In/c1-9(2,3)8-6-4-5-7-8;/h4-7H,1-3H3;

InChI Key

YENYDHNZYFNKOF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1(C=CC=C1)[In]

Origin of Product

United States

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